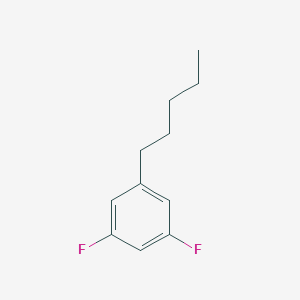

1,3-Difluoro-5-pentylbenzene

Overview

Description

1,3-Difluoro-5-pentylbenzene is an organic compound with the molecular formula C11H14F2 . It is characterized by its fluorine and alkyl functional groups . The compound is colorless to light yellow in appearance .

Synthesis Analysis

The synthesis of this compound typically follows an electrophilic substitution reaction . In order to simplify the synthesis, avoid intermediate halogenation reactions and the formation of toxic organometallic by-products, building blocks were connected by direct (hetero)-arylation .Molecular Structure Analysis

The molecular structure of this compound features a benzene ring, a six-carbon cyclic molecule with alternating single and double bonds, attached to a pentyl group, a five-carbon alkyl chain . Its molecular formula is C11H14F2, reflecting the presence of 11 carbon atoms and 14 hydrogen atoms .Physical And Chemical Properties Analysis

This compound is a non-polar compound due to the symmetrical arrangement of atoms and bonds . This non-polarity results in a low solubility in polar solvents, such as water, and a higher solubility in non-polar solvents .Scientific Research Applications

Synthetic Methods and Intermediates

- New Synthetic Processes : Research has led to the development of new processes for preparing related compounds, such as 3,5-dihydroxy-1-pentylbenzene, which are used as intermediates in medicinal synthesis and for the synthesis of HIV restrainers. This involves technical procedures like acylation and reduction, yielding high-purity products (Zhang, Liu, Xu, & Liu, 2007).

Fluorine Substitution and Chemical Reactions

- Novel Reagents and Radical Additions : Difluoroiodomethylsulfanylbenzene and similar compounds, which are novel difluoromethylating reagents, have been developed. They react with unsaturated compounds to produce various derivatives, highlighting the versatility of fluorinated compounds in chemical synthesis (Yang, Fang, Yang, Zhao, Han, Shen, & Wu, 2008).

Photophysical Properties

- Photophysical Characterization : Investigations into the photophysical properties of fluorinated compounds, such as the effect of perfluorination on dye molecules, demonstrate how fluorine substitution can significantly alter the properties of a compound. These findings are crucial for applications in materials science and photonics (Krebs & Spanggaard, 2002).

Nanoparticle Stabilization and Catalysis

- Palladium Nanoparticles and Catalysis : Research shows that certain fluorinated compounds can stabilize palladium nanoparticles, which are used as catalysts in organic reactions like Suzuki cross-couplings and Heck reactions. This is a significant advancement in green chemistry and catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Structural Studies and Material Properties

- Molecular Structure Analysis : Ab initio computation has been used to determine the structures of fluorinated benzenes, including 1,3-difluorobenzene. This research is vital for understanding the molecular geometry and bond lengths in fluorinated aromatic compounds, impacting material science and theoretical chemistry (Boggs, Pang, & Pulay, 1982).

Mechanism of Action

Mode of Action

It is known that benzene derivatives can undergo electrophilic aromatic substitution, forming sigma-bonds with the benzene ring and generating a positively charged intermediate .

Biochemical Pathways

It’s worth noting that benzene derivatives have been found in many important synthetic drug molecules, indicating potential for diverse biological activities .

Pharmacokinetics

The compound’s bioavailability, half-life, and clearance rate remain unknown .

Result of Action

It is known that the compound is a useful reactant for the preparation of a liquid crystal compound having high dielectric anisotropy .

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c .

properties

IUPAC Name |

1,3-difluoro-5-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZPOPHPSWRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577996 | |

| Record name | 1,3-Difluoro-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121219-25-8 | |

| Record name | 1,3-Difluoro-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)